3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine is a complex heterocyclic compound that features a thiazole ring, an oxadiazole ring, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine typically involves multi-step reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the oxadiazole and piperazine moieties, and finally the construction of the pyridazine ring. Common reagents used in these reactions include thioamides, hydrazines, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: The thiazole and oxadiazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The presence of multiple functional groups allows for substitution reactions, particularly on the thiazole and pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound’s electronic properties make it suitable for use in organic electronics and as a component in advanced materials.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring and exhibit similar biological activities.
1,2,4-Oxadiazoles: Compounds with the oxadiazole ring also show comparable chemical properties and applications.
Pyridazine Derivatives: These compounds have the pyridazine ring and are used in similar research fields.
Uniqueness
This structural complexity allows for a wide range of interactions with biological targets and materials, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C17H21N7OS |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
5-[[4-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H21N7OS/c1-11-17(26-13(3)18-11)14-4-5-15(21-20-14)24-8-6-23(7-9-24)10-16-19-12(2)22-25-16/h4-5H,6-10H2,1-3H3 |
InChI Key |
XPRMKUOZPYCFAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)N3CCN(CC3)CC4=NC(=NO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.